molecular formula C18H22N4O3 B5641381 1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide

1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide

Cat. No. B5641381
M. Wt: 342.4 g/mol
InChI Key: BFZBAVDCSCNMPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole-bearing compounds involves a series of steps starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate, yielding ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is further converted to 1-(phenylsulfonyl)piperidin-4-carbohydrazide and then to 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The target compounds are synthesized by reacting this intermediate with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial for understanding their interaction with biological targets. Techniques such as 1H-NMR, IR, and mass spectral data are employed to elucidate the structures of synthesized compounds. X-ray diffraction studies provide insights into the crystal structure, enabling the detailed analysis of intermolecular interactions, such as weak C-H···O interactions and aromatic π–π stacking, which contribute to the stabilization of the molecular architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions that are fundamental to their biological activity. The synthesis involves condensation reactions, cyclization, and Mannich reactions, leading to the formation of oxadiazole and piperidine derivatives with potential biological activities. The chemical properties, such as reactivity with different substrates, are influenced by the functional groups present in the compound, dictating their interaction with biological targets (Iqbal et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined through analytical techniques. These properties are crucial for the formulation and delivery of potential therapeutic agents. The crystalline structure, elucidated through X-ray diffraction studies, provides insight into the molecular conformation and stability of the compounds (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity and interaction with various biomolecules, are pivotal in determining the biological activity of these compounds. The presence of the 1,3,4-oxadiazole and piperidine moieties contributes to the compounds' ability to interact with enzymes and receptors, leading to their biological effects. Characterization of these interactions through in vitro and in vivo studies is essential for the development of new drugs (Shim et al., 2002).

properties

IUPAC Name

1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13(23)22-11-5-8-15(12-22)17(24)19-10-9-16-20-18(25-21-16)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBAVDCSCNMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NCCC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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